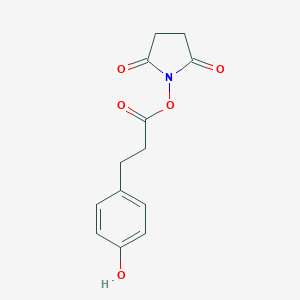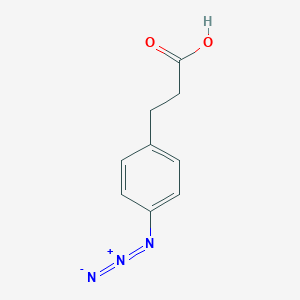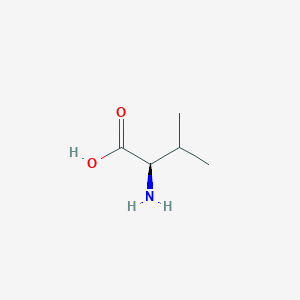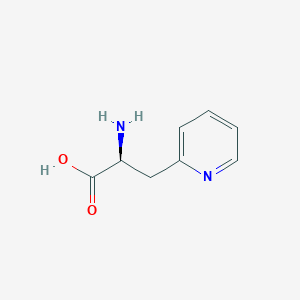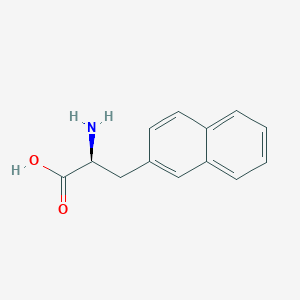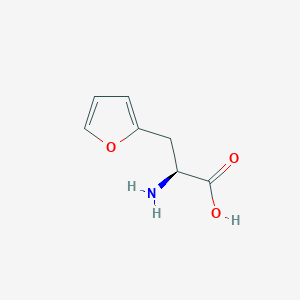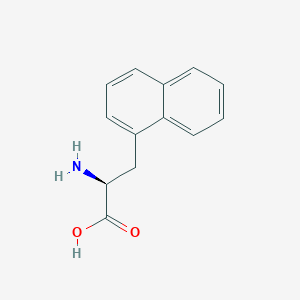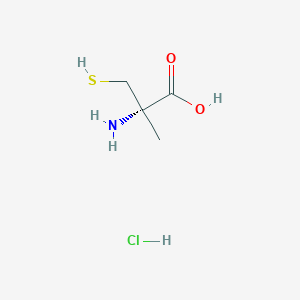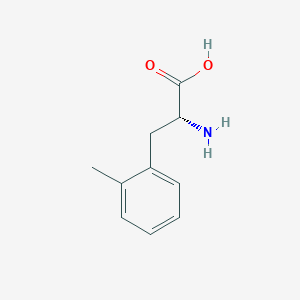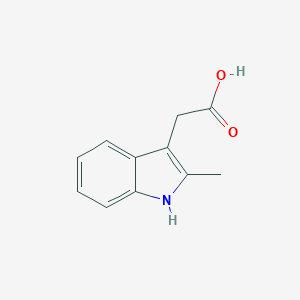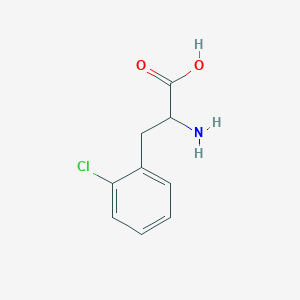
2-Amino-3-(2-chlorophenyl)propanoic acid
Descripción general
Descripción
“2-Amino-3-(2-chlorophenyl)propanoic acid” is a phenylalanine derivative involved in biometabolism . It is also known as “2-Chloro-DL-Phenylalanine” and "2-chlorophenylalanine" . The compound has a CAS Number of 14091-11-3 and a molecular weight of 199.64 .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-(2-chlorophenyl)propanoic acid” is C9H10ClNO2 . The InChI representation of the molecule is InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6 (7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13) . The Canonical SMILES representation is C1=CC=C (C (=C1)CC (C (=O)O)N)Cl .
Physical And Chemical Properties Analysis
“2-Amino-3-(2-chlorophenyl)propanoic acid” is a solid at room temperature . It has a boiling point of 339.5°C at 760 mmHg . The compound has a molecular weight of 199.63 g/mol .
Aplicaciones Científicas De Investigación
It is used as a weak specific antagonist of GABA at the GABAB receptor, with variations in its chemical structure resulting in different strengths of antagonism (Abbenante, Hughes, & Prager, 1997).
The compound has been explored for its potential in chiral separation using countercurrent chromatography. The study highlights the impact of chlorine substituents on chiral separation, with specific focus on 2-(3-chlorophenyl)propanoic acids (Jin et al., 2019).
It has been coupled to the amino group of various amino acids for the purpose of fluorescence derivatization, demonstrating strong fluorescence and potential applicability in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
2-Amino-3-(2-chlorophenyl)propanoic acid has been utilized in the enantioselective borane reduction of prochiral ketones, showing better performance than similar structures without a halogen atom (Shen, Lu, Zhang, & Zhang, 1997).
The compound has been involved in the synthesis of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, demonstrating the potential for producing enantiomerically pure compounds (O'reilly, Derwin, & Lin, 1990).
Its derivatives have been studied for their potential in corrosion inhibition of stainless steel in acidic environments, suggesting applications in material science and corrosion prevention (Vikneshvaran & Velmathi, 2017).
Various derivatives of 2-Amino-3-(2-chlorophenyl)propanoic acid have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activities, indicating its relevance in medicinal chemistry (Popat, Kachhadia, Nimavat, & Joshi, 2005).
Research has also been conducted on the polymorphic forms of related compounds, contributing to the understanding of pharmaceutical compound characterization (Vogt, Williams, Johnson, & Copley, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
2-Amino-3-(2-chlorophenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to tyrosine, another amino acid, which is used to synthesize proteins and other important molecules in the body, including neurotransmitters like dopamine, norepinephrine, and epinephrine.
Mode of Action
As a phenylalanine derivative, 2-Amino-3-(2-chlorophenyl)propanoic acid may interact with the body’s metabolic processes involving phenylalanine and its derivatives . .
Biochemical Pathways
The compound, being a derivative of phenylalanine, may be involved in the phenylalanine metabolic pathway. This pathway includes the conversion of phenylalanine to tyrosine, which is then used in the synthesis of various neurotransmitters and other bioactive molecules . .
Result of Action
They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Propiedades
IUPAC Name |
2-amino-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZNRXMDCOHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-chlorophenyl)propanoic acid | |
CAS RN |
14091-11-3, 1991-77-1 | |
| Record name | 2-Chlorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14091-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-phenyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC154946 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 14091-11-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 14091-11-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-phenyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



